molecular formula C13H15F3N2O2 B15116404 4-hydroxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide

4-hydroxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide

Cat. No.: B15116404
M. Wt: 288.27 g/mol
InChI Key: ZIYMNUIZMRRDRC-UHFFFAOYSA-N
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Description

4-hydroxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide typically involves the reaction of 4-hydroxy-piperidine with 2-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated systems for adding reagents, and more efficient purification techniques to handle the increased volume of material.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group.

Scientific Research Applications

4-hydroxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of trifluoromethyl groups on biological systems.

    Industry: It can be used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its target, leading to increased potency and efficacy. The exact molecular targets and pathways involved would depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both a hydroxyl group and a trifluoromethyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H15F3N2O2

Molecular Weight

288.27 g/mol

IUPAC Name

4-hydroxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide

InChI

InChI=1S/C13H15F3N2O2/c14-13(15,16)10-3-1-2-4-11(10)17-12(20)18-7-5-9(19)6-8-18/h1-4,9,19H,5-8H2,(H,17,20)

InChI Key

ZIYMNUIZMRRDRC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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